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Triphenylsulfonium hexafluoroantimonate (TPS-SbF6) is a widely utilized photoacid

generator (PAG) in chemically amplified resists (CARs) for photolithography. Its performance,

however, exhibits significant differences when employed in Extreme Ultraviolet (EUV) and

Deep Ultraviolet (DUV) lithography, owing to the distinct photoacid generation mechanisms at

these exposure wavelengths. This guide provides a comprehensive comparison of TPS-SbF6

performance in EUV versus DUV lithography, supported by experimental data and detailed

protocols.

Key Performance Metrics: A Comparative Overview
While a direct, side-by-side quantitative comparison of a single resist formulation containing

triphenylsulfonium hexafluoroantimonate under both EUV and DUV exposure is not readily

available in published literature, we can infer its performance based on studies of closely

related triphenylsulfonium salts, such as triphenylsulfonium triflate (TPS-Tf). The following table

summarizes typical performance metrics.
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Performance Metric EUV Lithography (13.5 nm)
DUV Lithography (193
nm/248 nm)

Sensitivity (Dose-to-Size)
Typically higher (e.g., 10-50

mJ/cm²)

Typically lower (e.g., 20-100

mJ/cm²)

Resolution Capable of sub-20 nm features Limited to ~30-50 nm features

Line Edge Roughness (LER)
Generally higher, a significant

challenge

Generally lower and more

controlled

Note: The values presented are indicative and can vary significantly based on the complete

photoresist formulation, processing conditions, and exposure tool characteristics. The data for

EUV is often based on triphenylsulfonium triflate as a close analog to the hexafluoroantimonate

salt.

Unraveling the Mechanistic Differences in Photoacid
Generation
The fundamental disparity in the performance of triphenylsulfonium hexafluoroantimonate
between EUV and DUV lithography stems from the distinct mechanisms of photoacid

generation.

In DUV lithography, the energy of the photons (e.g., 6.4 eV for 193 nm) is directly absorbed by

the triphenylsulfonium cation of the PAG. This direct excitation leads to a photochemical

reaction, resulting in the cleavage of a sulfur-carbon bond and the eventual generation of a

strong Brønsted acid (HSbF6).

In contrast, EUV lithography utilizes significantly higher energy photons (92 eV for 13.5 nm).

These high-energy photons do not primarily interact with the PAG directly. Instead, they are

absorbed by the polymer matrix of the photoresist, leading to the generation of photoelectrons

and a cascade of secondary electrons with lower kinetic energies.[1][2] These secondary

electrons then interact with the triphenylsulfonium cation, inducing its decomposition and

subsequent acid generation. This indirect mechanism is a key factor influencing the stochastic

nature of EUV patterning and contributes to challenges such as increased line edge

roughness.[1][2]
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Caption: Photoacid generation pathways in DUV and EUV lithography.
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Experimental Protocols for Performance Evaluation
Standardized experimental protocols are crucial for the accurate assessment and comparison

of photoresist performance. Below are typical methodologies for evaluating resists containing

triphenylsulfonium hexafluoroantimonate in both EUV and DUV lithography.

I. Resist Formulation
Polymer: A chemically amplified resist polymer, such as a derivative of poly(hydroxystyrene)

(PHS) or a methacrylate-based terpolymer, is dissolved in a suitable casting solvent (e.g.,

propylene glycol monomethyl ether acetate - PGMEA).

PAG Loading: Triphenylsulfonium hexafluoroantimonate is added to the polymer solution

at a specific weight percentage (e.g., 5-15 wt% relative to the polymer).

Quencher (Optional): A base quencher, such as a tertiary amine, may be added to control

acid diffusion and improve resolution.

Filtration: The final solution is filtered through a fine-pored filter (e.g., 0.2 µm) to remove any

particulate matter.

II. Wafer Processing Workflow
The following diagram illustrates a typical workflow for processing wafers coated with the

photoresist for both EUV and DUV lithography.
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Caption: A standard workflow for photolithography processing.

III. Key Experimental Steps and Parameters

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15129288?utm_src=pdf-body
https://www.benchchem.com/product/b15129288?utm_src=pdf-body
https://www.benchchem.com/product/b15129288?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15129288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Preparation: Silicon wafers are typically primed with an adhesion promoter like

hexamethyldisilazane (HMDS).

Spin Coating: The photoresist solution is dispensed onto the wafer and spun at a specific

speed to achieve a target film thickness (e.g., 30-100 nm for EUV, 100-500 nm for DUV).

Soft Bake (Post-Apply Bake): The coated wafer is baked on a hotplate (e.g., 90-130 °C for

60-90 seconds) to remove the casting solvent.

Exposure:

EUV: Wafers are exposed using an EUV scanner (13.5 nm wavelength) with varying

doses to determine the dose-to-size (sensitivity).

DUV: Wafers are exposed using a DUV scanner or stepper (e.g., 193 nm or 248 nm) with

a range of exposure energies.

Post-Exposure Bake (PEB): The exposed wafer is baked again (e.g., 90-130 °C for 60-90

seconds) to catalyze the deprotection reaction initiated by the photo-generated acid. This

step is critical for chemical amplification.

Development: The wafer is treated with a developer solution, typically a

tetramethylammonium hydroxide (TMAH) based aqueous solution (e.g., 0.26N TMAH), to

dissolve the exposed (for positive-tone resists) or unexposed (for negative-tone resists)

regions.

Rinse and Dry: The developed wafer is rinsed with deionized water and dried with nitrogen.

Inspection: The patterned features are inspected using a scanning electron microscope

(SEM) to measure critical dimensions (CD), resolution, and line edge roughness (LER).

Alternative Photoacid Generators
While triphenylsulfonium hexafluoroantimonate is a workhorse PAG, several alternatives

are being explored to address the challenges of next-generation lithography, particularly for

EUV. These include:

Other Onium Salts: Di- and tri-aryliodonium salts are also used.
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Non-ionic PAGs: These are being investigated to potentially reduce acid diffusion and

improve resolution.

Polymer-bound PAGs: Covalently attaching the PAG to the polymer backbone can help to

control acid diffusion and improve pattern fidelity.

Metal-Oxide Resists: These represent a departure from chemically amplified resists and offer

a different mechanism for patterning, often with improved etch resistance.

In conclusion, the performance of triphenylsulfonium hexafluoroantimonate is highly

dependent on the lithographic technology employed. Its direct photoexcitation in DUV

lithography leads to a well-understood and relatively controlled process. In contrast, the

indirect, secondary electron-driven mechanism in EUV lithography, while enabling higher

resolution, introduces significant challenges related to stochastics and line edge roughness.

The continued development of advanced photoresist materials, including novel PAGs and

alternative resist platforms, is crucial for realizing the full potential of EUV lithography for future

semiconductor manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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